2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenethyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and acetylamino compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid (MsOH) under reflux conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted indole derivatives.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenethyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenethyl)acetamide can be compared with other similar indole derivatives:
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-15(25)23-18-7-5-8-19-17(18)11-13-24(19)14-21(26)22-12-10-16-6-3-4-9-20(16)27-2/h3-9,11,13H,10,12,14H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
WOIYUASUNNOLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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